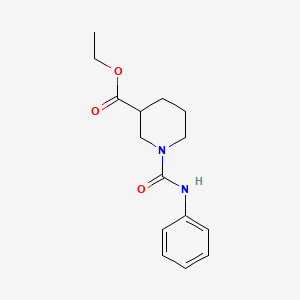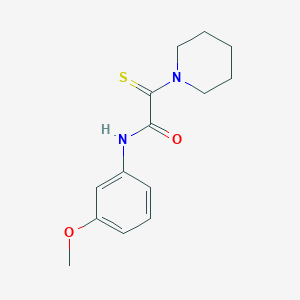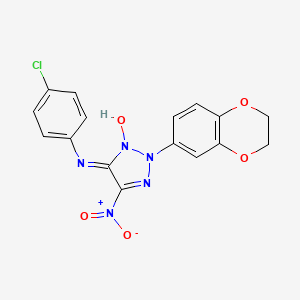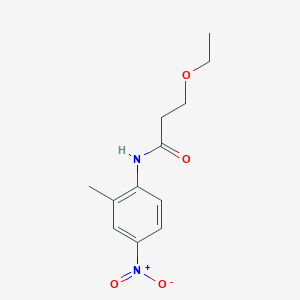![molecular formula C19H24N2O3S B4193434 N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B4193434.png)
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-phenylpropyl)glycinamide
描述
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-phenylpropyl)glycinamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). HDACi are a group of compounds that have been studied extensively for their potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases. MS-275 is one of the most promising HDACi, and its synthesis, mechanism of action, and potential applications have been extensively studied in the scientific community.
作用机制
The mechanism of action of MS-275 involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes are responsible for the removal of acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC enzymes, MS-275 increases the acetylation of histone proteins, leading to the activation of gene expression. This results in the induction of cell cycle arrest and apoptosis in cancer cells, the improvement of cognitive function and memory in neurological disorders, and the reduction of inflammation and tissue damage in inflammatory diseases.
Biochemical and Physiological Effects:
MS-275 has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the improvement of cognitive function and memory in neurological disorders, and the reduction of inflammation and tissue damage in inflammatory diseases. MS-275 has also been shown to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis. Additionally, MS-275 has been shown to alter the epigenetic landscape of cells, leading to changes in gene expression patterns that can have long-lasting effects on cellular function.
实验室实验的优点和局限性
MS-275 has several advantages and limitations for lab experiments. One of the main advantages is its specificity for HDAC enzymes, which allows for the selective modulation of gene expression. MS-275 also has a well-characterized mechanism of action, which makes it easier to interpret experimental results. However, MS-275 has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. MS-275 also has some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for MS-275 research. One direction is the development of more potent and selective HDAC inhibitors that can be used in vivo. Another direction is the identification of biomarkers that can predict the response to MS-275 treatment in cancer and neurological disorders. Additionally, the use of MS-275 in combination with other therapies, such as immunotherapy and targeted therapy, is an area of active research. Finally, the elucidation of the epigenetic changes induced by MS-275 and their long-term effects on cellular function is an important area of future research.
科学研究应用
MS-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases. In cancer, MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. MS-275 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment. In neurological disorders, MS-275 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. In inflammatory diseases, MS-275 has been shown to reduce inflammation and tissue damage in animal models of arthritis and colitis.
属性
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16-10-12-18(13-11-16)25(23,24)21(2)15-19(22)20-14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13H,6,9,14-15H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCVHURQWGNBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-phenylpropyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide hydrochloride](/img/structure/B4193364.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4193370.png)
![N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4193372.png)


![3'-(2-phenoxyethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4193399.png)
![N-[4-({4-[3-(isobutylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4193405.png)
![N-cyclohexyl-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4193425.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4193435.png)
![N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4193442.png)

![3-amino-4-(methoxymethyl)-6-methyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4193455.png)
